hexyl (NZ)-N-[amino-[4-[[1-methyl-5-[[3-oxo-3-(pyridin-2-ylamino)propyl]-pyridin-2-ylcarbamoyl]benzimidazol-2-yl]methylamino]phenyl]methylidene]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl (NZ)-N-[amino-[4-[[1-methyl-5-[[3-oxo-3-(pyridin-2-ylamino)propyl]-pyridin-2-ylcarbamoyl]benzimidazol-2-yl]methylamino]phenyl]methylidene]carbamate is a complex organic compound with a unique structure that includes multiple functional groups such as benzimidazole, pyridine, and carbamate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexyl (NZ)-N-[amino-[4-[[1-methyl-5-[[3-oxo-3-(pyridin-2-ylamino)propyl]-pyridin-2-ylcarbamoyl]benzimidazol-2-yl]methylamino]phenyl]methylidene]carbamate involves multiple steps. The process typically begins with the preparation of the benzimidazole and pyridine intermediates. These intermediates are then coupled through a series of reactions including amidation and carbamation. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions such as temperature, pressure, and concentration of reagents is crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Hexyl (NZ)-N-[amino-[4-[[1-methyl-5-[[3-oxo-3-(pyridin-2-ylamino)propyl]-pyridin-2-ylcarbamoyl]benzimidazol-2-yl]methylamino]phenyl]methylidene]carbamate undergoes various types of chemical reactions including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while reduction can produce amines and alcohols.
Scientific Research Applications
Hexyl (NZ)-N-[amino-[4-[[1-methyl-5-[[3-oxo-3-(pyridin-2-ylamino)propyl]-pyridin-2-ylcarbamoyl]benzimidazol-2-yl]methylamino]phenyl]methylidene]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of hexyl (NZ)-N-[amino-[4-[[1-methyl-5-[[3-oxo-3-(pyridin-2-ylamino)propyl]-pyridin-2-ylcarbamoyl]benzimidazol-2-yl]methylamino]phenyl]methylidene]carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Share the benzimidazole core structure and exhibit similar biological activities.
Pyridine derivatives: Contain the pyridine ring and are used in various chemical and biological applications.
Carbamate compounds: Include the carbamate functional group and are known for their diverse chemical reactivity.
Uniqueness
Hexyl (NZ)-N-[amino-[4-[[1-methyl-5-[[3-oxo-3-(pyridin-2-ylamino)propyl]-pyridin-2-ylcarbamoyl]benzimidazol-2-yl]methylamino]phenyl]methylidene]carbamate is unique due to its complex structure that combines multiple functional groups. This complexity allows for a wide range of chemical reactivity and biological interactions, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C37H41N9O4 |
---|---|
Molecular Weight |
675.8 g/mol |
IUPAC Name |
hexyl (NZ)-N-[amino-[4-[[1-methyl-5-[[3-oxo-3-(pyridin-2-ylamino)propyl]-pyridin-2-ylcarbamoyl]benzimidazol-2-yl]methylamino]phenyl]methylidene]carbamate |
InChI |
InChI=1S/C37H41N9O4/c1-3-4-5-10-23-50-37(49)44-35(38)26-13-16-28(17-14-26)41-25-33-42-29-24-27(15-18-30(29)45(33)2)36(48)46(32-12-7-9-21-40-32)22-19-34(47)43-31-11-6-8-20-39-31/h6-9,11-18,20-21,24,41H,3-5,10,19,22-23,25H2,1-2H3,(H2,38,44,49)(H,39,43,47) |
InChI Key |
AKAJFRRJIOTETC-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCOC(=O)/N=C(/C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)NC4=CC=CC=N4)C5=CC=CC=N5)\N |
Canonical SMILES |
CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)NC4=CC=CC=N4)C5=CC=CC=N5)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.